An In-Depth Technical Guide to Ethyl 6-methyl-1H-indole-2-carboxylate and its Chemical Class for Advanced Research
An In-Depth Technical Guide to Ethyl 6-methyl-1H-indole-2-carboxylate and its Chemical Class for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of Ethyl 6-methyl-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, and potential applications, contextualized within the broader family of indole-2-carboxylates.
While a specific CAS (Chemical Abstracts Service) number for Ethyl 6-methyl-1H-indole-2-carboxylate is not readily found in publicly available databases, the closely related methyl ester, methyl 6-methyl-1H-indole-2-carboxylate , is registered under CAS Number 18377-65-6 [1]. This guide will leverage data from this and other related indole-2-carboxylate derivatives to provide a comprehensive scientific overview.
Introduction to the Indole-2-Carboxylate Scaffold
The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Indole derivatives exhibit a wide spectrum of biological activities, and their functionalization allows for the fine-tuning of their pharmacological profiles. The indole-2-carboxylate moiety, in particular, serves as a versatile synthetic intermediate and a key pharmacophore in various therapeutic areas. The strategic placement of substituents, such as the 6-methyl group and the 2-ethyl carboxylate ester, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Below is a table summarizing key computed and experimental properties for Ethyl 6-methyl-1H-indole-2-carboxylate and its close analogs.
| Property | Value for Ethyl 6-methyl-1H-indole-2-carboxylate (Computed) | Value for Related Compounds (Experimental) |
| Molecular Formula | C₁₂H₁₃NO₂ | C₁₁H₁₁NO₂ (Methyl 6-methyl-1H-indole-2-carboxylate)[1] |
| Molecular Weight | 203.24 g/mol | 189.21 g/mol (Methyl 6-methyl-1H-indole-2-carboxylate)[1] |
| IUPAC Name | Ethyl 6-methyl-1H-indole-2-carboxylate | Methyl 6-methyl-1H-indole-2-carboxylate[1] |
| Melting Point | Not available | 122-125 °C (Ethyl indole-2-carboxylate)[2] |
| Boiling Point | Not available | Not available |
| Solubility | Predicted to be poorly soluble in water | Insoluble in water, soluble in organic solvents like ethanol, DMSO, and dimethylformamide. |
| XLogP3 | 2.8 (Computed for the methyl ester)[3] | 2.05020 (Ethyl 6-hydroxy-1H-indole-2-carboxylate) |
Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
The synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate can be approached through several established methods for indole ring formation, with the Fischer indole synthesis being a prominent and versatile choice. This would typically be followed by an esterification step if the indole is formed with a carboxylic acid at the 2-position.
Proposed Synthetic Workflow: Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the target molecule, the synthesis could proceed as follows:
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Reaction of p-tolylhydrazine with ethyl pyruvate: p-tolylhydrazine is reacted with ethyl pyruvate in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).
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Formation of the phenylhydrazone intermediate: This initial reaction forms the corresponding phenylhydrazone.
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Acid-catalyzed cyclization: Upon heating in the presence of the acid catalyst, the phenylhydrazone undergoes a-sigmatropic rearrangement, followed by the loss of ammonia to yield the indole ring.
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Work-up and purification: The reaction mixture is then neutralized, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.
Experimental Protocol (Illustrative)
Caution: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
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To a stirred solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
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Add ethyl pyruvate (1.05 eq) to the reaction mixture and continue stirring at room temperature for 2 hours to form the hydrazone.
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Slowly add a solution of sulfuric acid in ethanol (e.g., 10% v/v) to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 6-methyl-1H-indole-2-carboxylate.
Synthetic Workflow Diagram
Caption: Proposed Fischer indole synthesis workflow for Ethyl 6-methyl-1H-indole-2-carboxylate.
Applications in Drug Discovery and Medicinal Chemistry
Indole-2-carboxamides, derived from indole-2-carboxylates, have been identified as promising scaffolds in the development of novel therapeutic agents. Research into this class of compounds has revealed their potential in targeting a range of diseases.
Antiviral Activity
Derivatives of indole-2-carboxylic acid have been investigated as novel HIV-1 integrase strand transfer inhibitors. The indole-2-carboxylate core can be functionalized to optimize binding to the active site of the enzyme, thereby inhibiting viral replication.
Antiparasitic Agents
Substituted indoles, including those with the indole-2-carboxamide structure, have been explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These compounds can be optimized to balance potency and favorable pharmacokinetic properties.
Agonists of Transient Receptor Potential Vanilloid 1 (TRPV1)
The indole-2-carboxamide scaffold has been effectively utilized in the design of new TRPV1 agonists. TRPV1 is a non-selective cation channel involved in pain perception, and its modulation is a key area of analgesic drug development.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling Ethyl 6-methyl-1H-indole-2-carboxylate and its derivatives. Based on safety data for similar compounds, the following guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
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Handling: Use only in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1]
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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First Aid:
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
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In case of skin contact: Wash with plenty of soap and water.[1]
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If inhaled: Remove the person to fresh air and keep comfortable for breathing.[1]
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If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
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Conclusion
References
- Thermo Fisher Scientific.
- Fisher Scientific.
- Fisher Scientific.
- Angene Chemical.
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Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2020). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 25(15), 3465. [Link]
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PubChem. 6-ethyl-1H-indole-2-carboxylic acid. [Link]
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ChemSynthesis. methyl 6-methyl-1H-indole-2-carboxylate. [Link]
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PubChem. methyl 6-methyl-1H-indole-2-carboxylate. [Link]
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Royal Society of Chemistry. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
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ResearchGate. (PDF) Ethyl 1H-indole-2-carboxylate. [Link]
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MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
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National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
